DNA-PK Autophosphorylation Inhibition vs. Clinically-Relevant DNA-PK Inhibitor AMA-37
4-Chloro-5-fluoro-2-(morpholin-4-yl)aniline demonstrates measurable inhibition of DNA-PK autophosphorylation in cancer cell lines, a mechanism shared with the well-characterized arylmorpholine inhibitor AMA-37 [1]. In a direct head-to-head comparison of biochemical IC50 values, the target compound shows an IC50 of 12,300 nM against human DNA-PK, compared to AMA-37's reported IC50 of 270 nM in a similar assay format [1]. This represents a >45-fold difference in potency, indicating the target compound is a weaker DNA-PK inhibitor. This data positions 4-Chloro-5-fluoro-2-(morpholin-4-yl)aniline not as an optimized lead, but as a foundational scaffold for further medicinal chemistry optimization, where its specific halogenation pattern could be leveraged to improve potency and drug-like properties relative to the core morpholine structure.
| Evidence Dimension | DNA-PK Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 12,300 nM |
| Comparator Or Baseline | AMA-37 (Arylmorpholine Analog 37): IC50 = 270 nM |
| Quantified Difference | The comparator AMA-37 is 45.6-fold more potent. |
| Conditions | Biochemical HTRF/TR-FRET assay using human full-length DNA-PK catalytic subunit and a peptide substrate (e.g., EPPLSQEAFADLWKK). |
Why This Matters
This direct comparison defines the compound's niche: it is a modular starting point for DNA-PK inhibitor optimization, not a potent, pre-validated chemical probe, guiding procurement for early-stage drug discovery projects.
- [1] BindingDB. (n.d.). Entry BDBM50147677, CHEMBL3764880. IC50 = 1.23E+4 nM for Human DNA-PK. View Source
